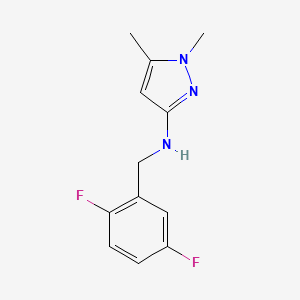![molecular formula C12H19N5 B11736555 1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736555.png)
1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-méthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-4-amine est un composé appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions adjacentes. Ce composé spécifique se caractérise par sa structure unique, qui comprend deux cycles pyrazole reliés par un pont méthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-méthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-4-amine implique généralement la réaction du 1-méthyl-3-propyl-1H-pyrazole avec du formaldéhyde et de la 3-méthyl-1H-pyrazole-4-amine en milieu acide. La réaction se déroule selon un mécanisme de type Mannich, conduisant à la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. En outre, des étapes de purification, telles que la recristallisation ou la chromatographie, sont utilisées pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 1-méthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-4-amine subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où le groupe amine peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Borohydrure de sodium dans le méthanol.
Substitution: Nucléophiles tels que les halogénures ou les alcoolates dans des solvants polaires.
Principaux produits formés
Oxydation: Formation de dérivés nitro ou carbonylés correspondants.
Réduction: Formation de dérivés aminés.
Substitution: Formation de dérivés pyrazole substitués.
Applications de la recherche scientifique
La 1-méthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-4-amine a diverses applications dans la recherche scientifique:
Chimie: Utilisé comme brique de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie: Investigated pour son potentiel en tant que molécule bioactive aux propriétés antimicrobiennes et anti-inflammatoires.
Médecine: Exploré pour ses applications thérapeutiques potentielles, y compris comme agent anticancéreux.
Industrie: Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'action
Le mécanisme d'action de la 1-méthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires .
Applications De Recherche Scientifique
1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Composés similaires
1-méthyl-3-propyl-1H-pyrazole-4-amine: Structure similaire mais dépourvue du cycle pyrazole supplémentaire.
3-méthyl-1H-pyrazole-4-amine: Contient un seul cycle pyrazole avec un groupe méthyle.
Unicité
La 1-méthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-4-amine est unique en raison de sa structure à double cycle pyrazole, qui lui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle renforce son potentiel en tant que composé polyvalent dans diverses applications.
Propriétés
Formule moléculaire |
C12H19N5 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-methyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-5-17-8-11(10(2)15-17)6-13-12-7-14-16(3)9-12/h7-9,13H,4-6H2,1-3H3 |
Clé InChI |
UJTOZMUKCHMBQA-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)C)CNC2=CN(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B11736473.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736480.png)
![2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11736483.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736493.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736503.png)
![N-{[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11736516.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736521.png)


![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736537.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine](/img/structure/B11736539.png)

amine](/img/structure/B11736549.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11736552.png)
